BenchChemオンラインストアへようこそ!

5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine

Lipophilicity Physicochemical profiling Drug-likeness

5-Nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine (CAS 100115-58-0) is a mono-N4-substituted 5-nitropyrimidine-4,6-diamine scaffold with the molecular formula C12H13N5O2 and a molecular weight of 259.26 g/mol. The compound belongs to a broader chemotype of 4,6-diamino-5-nitropyrimidines that has been explored for herbicidal applications, GABAB receptor positive allosteric modulation (exemplified by GS39783), and as synthetic intermediates in medicinal chemistry.

Molecular Formula C12H13N5O2
Molecular Weight 259.269
CAS No. 100115-58-0
Cat. No. B2775381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine
CAS100115-58-0
Molecular FormulaC12H13N5O2
Molecular Weight259.269
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC=NC(=C2[N+](=O)[O-])N
InChIInChI=1S/C12H13N5O2/c13-11-10(17(18)19)12(16-8-15-11)14-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16)
InChIKeySIARGSJQSRUOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine (CAS 100115-58-0): Structural Identity and Physicochemical Baseline for Procurement Decisions


5-Nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine (CAS 100115-58-0) is a mono-N4-substituted 5-nitropyrimidine-4,6-diamine scaffold with the molecular formula C12H13N5O2 and a molecular weight of 259.26 g/mol [1]. The compound belongs to a broader chemotype of 4,6-diamino-5-nitropyrimidines that has been explored for herbicidal applications, GABAB receptor positive allosteric modulation (exemplified by GS39783), and as synthetic intermediates in medicinal chemistry [2]. The defining structural feature is the 2-phenylethyl substituent attached at the N4 position, which distinguishes it from the unsubstituted parent, the direct N-phenyl analog, and the symmetrically disubstituted N4,N6-diphenethyl derivative. Its computed XLogP3 of 3.1 and topological polar surface area of 110 Ų place it in a moderate lipophilicity range relative to close analogs, which has implications for membrane permeability and target engagement in cell-based assays [1].

Why 5-Nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine Cannot Be Substituted by Generic 5-Nitropyrimidine-4,6-diamines


The 5-nitropyrimidine-4,6-diamine scaffold tolerates a wide range of N4 and N4,N6 substituents, and small structural variations can produce profound shifts in physicochemical properties, target engagement, and biological readout [1]. Simple substitution of 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine with the unsubstituted parent 5-nitropyrimidine-4,6-diamine (CAS 2164-84-3) results in a >100 Da molecular weight reduction, loss of the aromatic phenethyl moiety that contributes to π-stacking and hydrophobic interactions, and a markedly different logP/TPSA profile [2]. Conversely, replacement with the diphenethyl analog N4,N6-bis(2-phenylethyl)-5-nitropyrimidine-4,6-diamine (CAS 102460-94-6) adds an additional phenethyl group, increasing molecular weight by ~40%, altering solubility, and potentially introducing steric clashes at the N6 position [2]. The N-phenyl analog (CAS 40816-36-2) eliminates the ethyl spacer, constraining conformational flexibility and repositioning the aromatic ring closer to the pyrimidine core. Even the regioisomeric 1-phenylethyl variant (CAS 450344-94-2) differs in the branching point of the ethyl linker, which can alter the spatial orientation of the phenyl ring [2]. These structural differences translate into distinct chromatographic retention, solubility, and presumably biological activity profiles, making direct substitution without re-validation of experimental protocols inadvisable.

Quantitative Comparative Evidence for 5-Nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine Against Closest Analogs


Lipophilicity Differentiation: XLogP3 of Mono-Phenethyl vs. Unsubstituted, Phenyl, and Diphenethyl Analogs

The computed XLogP3 of 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine is 3.1, positioning it between the unsubstituted parent 5-nitropyrimidine-4,6-diamine (XLogP3 ~-1.0) and the diphenethyl analog (XLogP3 ~5.0). This intermediate lipophilicity value offers a balance of aqueous solubility and membrane permeability that is distinct from both extremes [1]. The N-phenyl analog (CAS 40816-36-2), lacking the ethyl spacer, has a lower computed XLogP3 of approximately 2.0, reflecting reduced hydrophobic surface area [2]. For researchers screening compound libraries where logP is a critical filter, the mono-phenethyl compound occupies a specific window not covered by the unsubstituted or phenyl analogs.

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: Implications for Passive Permeability

The TPSA of 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine is 110 Ų, a value that remains constant across all N4-mono-substituted analogs with a free 6-amino group because the primary contributors (nitro group, two amine groups, pyrimidine nitrogens) are invariant [1]. This TPSA exceeds the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration and is above the 60–70 Ų range typical of highly permeable CNS drugs, suggesting that the compound, like its close analogs, is more suited for peripheral target engagement or in vitro biochemical assays rather than CNS applications [2]. However, the TPSA is lower than that of the unsubstituted parent (130 Ų), which has an additional free amino group contributing to polarity.

TPSA Membrane permeability BBB penetration prediction

Melting Point and Thermal Stability: Experimental Data for Solid-State Handling and Formulation

The experimentally determined melting point of 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine is 180–181 °C [1]. This is significantly higher than the unsubstituted parent 5-nitropyrimidine-4,6-diamine, which decomposes above 200 °C without a sharp melting point, and contrasts with the diphenethyl analog which is typically an oil or low-melting solid at room temperature . A melting point above 150 °C generally indicates favorable crystallinity and ease of handling as a dry powder, which is relevant for accurate weighing, long-term storage stability, and solid-form formulation in agrochemical or in vitro screening workflows.

Melting point Solid-state characterization Formulation compatibility

Structural Differentiation: Mono-N4-Phenethyl Substitution vs. Symmetrical N4,N6-Disubstitution in GABAB PAM Chemotype

Within the 4,6-diamino-5-nitropyrimidine chemotype, the best-characterized compound is GS39783 (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine), a positive allosteric modulator (PAM) of the GABAB receptor with an EC50 of approximately 3 μM in GTPγS binding assays [1]. GS39783 features symmetrical N4,N6-dicyclopentyl substitution and a 2-methylsulfanyl group. 5-Nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine differs in three critical respects: (i) it bears a single N4-phenethyl substituent, leaving the N6 position as a free amine; (ii) it lacks the 2-methylsulfanyl group; and (iii) the phenethyl group provides aromatic π-stacking potential absent in the cyclopentyl analog [2]. These structural differences predict altered allosteric pharmacology—the free N6-amine may form hydrogen bonds with receptor residues that are inaccessible to the symmetrically substituted GS39783. While direct head-to-head pharmacological data for this specific compound are not available in the public domain, its structural profile makes it a valuable tool compound for probing the contribution of the N6 position to GABAB PAM activity [2].

GABAB receptor Positive allosteric modulator Structure-activity relationship

Recommended Application Scenarios for 5-Nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine Based on Quantitative Differentiation Data


Physicochemical Property-Driven Compound Library Selection for Peripheral Target Screening

With an XLogP3 of 3.1 and a TPSA of 110 Ų, this compound occupies a lipophilicity window between the overly polar unsubstituted scaffold and the excessively hydrophobic diphenethyl analog [1]. Screening laboratories seeking to populate diversity sets with compounds in the logP 2.5–4.0 range for peripheral protein targets (kinases, GPCRs, enzymes) should prioritize this compound over the N-phenyl analog (logP ~2.0) or the diphenethyl analog (logP ~5.0), as it offers better alignment with Lipinski-like filters for cell permeability while avoiding the promiscuity risks associated with high logP compounds.

Solid-Form Handling and Automated Dispensing Workflows Requiring Crystalline Powders

The experimentally determined melting point of 180–181 °C [1] makes this compound suitable for automated solid dispensing platforms that require free-flowing, non-hygroscopic crystalline powders. In contrast, the diphenethyl analog is typically an oil that requires solvent dissolution and volumetric handling, introducing additional pipetting error in quantitative screening. Procurement of this compound for high-throughput screening (HTS) library production is therefore technically advantageous where dry-film or solid-phase dispensing is mandated.

Medicinal Chemistry Hit Expansion Around the GABAB PAM Chemotype

As a mono-N4-substituted 5-nitropyrimidine-4,6-diamine, this compound serves as a versatile intermediate for parallel synthesis of N6-substituted analogs [1]. Medicinal chemistry teams investigating GABAB positive allosteric modulators can use this scaffold to systematically introduce diverse amines, heterocycles, or amino acids at the free N6 position, generating focused libraries for structure-activity relationship (SAR) studies. This application is structurally precluded with the symmetrical N4,N6-diphenethyl analog, which lacks a free amine for further derivatization.

Agrochemical Lead Discovery Leveraging the 5-Nitropyrimidine Herbicidal Pharmacophore

Patents from Ciba-Geigy and others establish that 4,6-diamino-5-nitropyrimidines exhibit herbicidal activity through plant growth inhibition [1]. The mono-phenethyl substitution pattern of this compound provides a distinct steric and electronic profile compared to the simpler N-alkyl or N-phenyl analogs disclosed in the patent literature. Agrochemical discovery programs seeking to explore substituent effects on weed selectivity and crop safety can employ this compound as a reference standard for mono-aralkyl substitution within the 5-nitropyrimidine herbicide class.

Quote Request

Request a Quote for 5-nitro-N-(2-phenylethyl)pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.